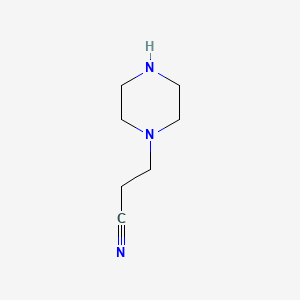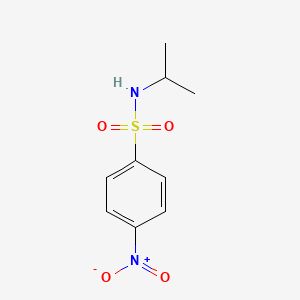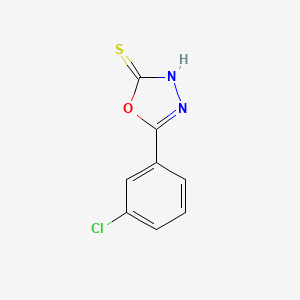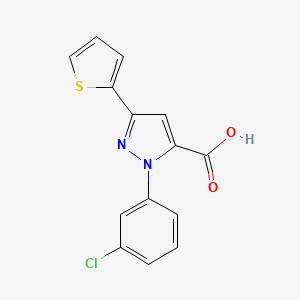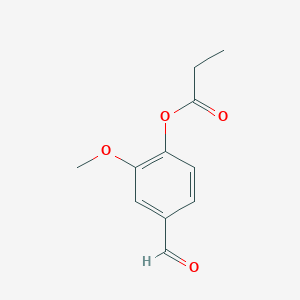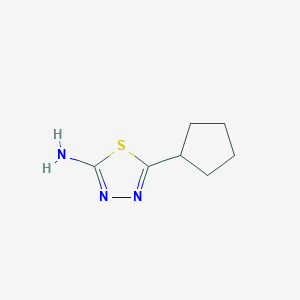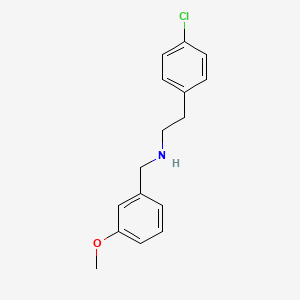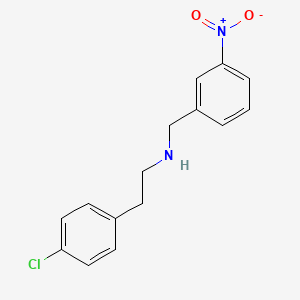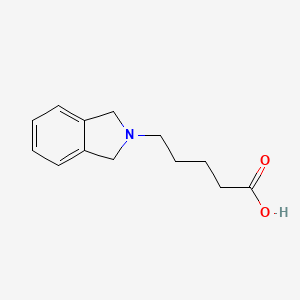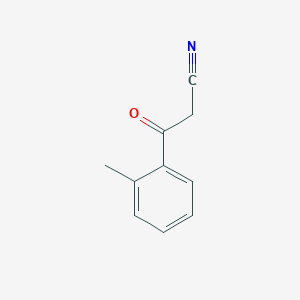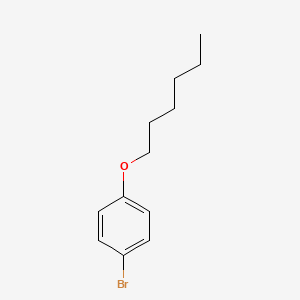
Benzene, 1-bromo-4-(hexyloxy)-
概要
説明
“Benzene, 1-bromo-4-(hexyloxy)-” is a chemical compound with the molecular formula C12H17BrO . It is a clear liquid that is colorless to pale yellow .
Synthesis Analysis
The synthesis of polysubstituted benzenes like “Benzene, 1-bromo-4-(hexyloxy)-” often involves multistep processes that require a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . For example, bromination with Br2/FeBr3 can introduce a bromine, Friedel–Crafts alkylation with CH3Cl/AlCl3 can introduce a methyl group, and nitration with HNO3/H2SO4 can introduce a nitro group .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-4-(hexyloxy)-” consists of a benzene ring with a bromo group at the 1-position and a hexyloxy group at the 4-position .
Physical And Chemical Properties Analysis
“Benzene, 1-bromo-4-(hexyloxy)-” is a clear liquid that is colorless to pale yellow . It has a molecular weight of 257.17 . .
科学的研究の応用
Medicinal Chemistry
- Application Summary : “Benzene, 1-bromo-4-(hexyloxy)-” is used in the synthesis of novel benzo-heterocyclic amine compounds .
- Results or Outcomes : These novel benzo-heterocyclic amine compounds have shown potent broad-spectrum antiviral activity. Specifically, compounds 3f and 3g exhibited potent activity towards both RNA viruses (influenza A, HCV and Cox B3 virus) and a DNA virus (HBV) at low micromolar concentrations .
Synthesis of Polysubstituted Benzenes
- Application Summary : “Benzene, 1-bromo-4-(hexyloxy)-” can be used in the synthesis of polysubstituted benzenes .
- Methods of Application : The synthesis of polysubstituted benzenes typically involves various organic chemistry techniques, such as electrophilic aromatic substitution reactions . In these reactions, the bromine atom on the benzene ring could be replaced by other groups to create a variety of substituted benzene compounds .
- Results or Outcomes : The synthesis of polysubstituted benzenes is a fundamental process in organic chemistry and is widely used in the synthesis of a variety of complex organic molecules .
Electrophilic Aromatic Substitution Reactions
- Application Summary : “Benzene, 1-bromo-4-(hexyloxy)-” can be used in electrophilic aromatic substitution reactions .
- Methods of Application : In these reactions, the bromine atom on the benzene ring acts as an electrophile and can be replaced by other groups . This process is often facilitated by the use of a catalyst .
- Results or Outcomes : Electrophilic aromatic substitution reactions are a key method for the functionalization of benzene rings and are widely used in the synthesis of a variety of organic compounds .
Synthesis of Complex Molecules
- Application Summary : “Benzene, 1-bromo-4-(hexyloxy)-” can be used in the synthesis of complex molecules .
- Methods of Application : The synthesis of complex molecules typically involves various organic chemistry techniques, such as electrophilic aromatic substitution reactions . In these reactions, the bromine atom on the benzene ring could be replaced by other groups to create a variety of substituted benzene compounds .
- Results or Outcomes : The synthesis of complex molecules is a fundamental process in organic chemistry and is widely used in the synthesis of a variety of complex organic molecules .
Combinatorial Chemistry
- Application Summary : “Benzene, 1-bromo-4-(hexyloxy)-” can be used in combinatorial chemistry .
- Methods of Application : In combinatorial chemistry, a variety of substituents are introduced onto the benzene ring in a systematic manner to generate a library of compounds . This process is often facilitated by the use of a catalyst .
- Results or Outcomes : Combinatorial chemistry is a key method for the rapid synthesis of a large number of different compounds and is widely used in drug discovery .
Safety And Hazards
“Benzene, 1-bromo-4-(hexyloxy)-” is classified as a warning hazard under the GHS07 pictogram . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
特性
IUPAC Name |
1-bromo-4-hexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLMJONYGGTHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885487 | |
| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-(hexyloxy)- | |
CAS RN |
30752-19-3 | |
| Record name | 1-Bromo-4-(hexyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30752-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030752193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

